molecular formula C37H43F2N7O10 B1194689 Golvatinib tartrate CAS No. 1007601-96-8

Golvatinib tartrate

Cat. No.: B1194689
CAS No.: 1007601-96-8
M. Wt: 783.8 g/mol
InChI Key: JYFKDBFPRXMUAM-LREBCSMRSA-N
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Description

Golvatinib tartrate is an orally bioavailable dual kinase inhibitor that targets two key receptors: VEGFR-2 (vascular endothelial growth factor receptor-2) and c-Met (hepatocyte growth factor receptor). These receptors play crucial roles in cell signaling pathways related to angiogenesis, tumor growth, and metastasis .

Preparation Methods

Synthetic Routes: The synthetic preparation of Golvatinib tartrate involves several steps. While I don’t have specific synthetic details, it’s typically synthesized through a series of chemical reactions.

Industrial Production: Industrial-scale production methods for this compound are proprietary and may vary among manufacturers. it’s essential to ensure high purity and consistent quality for pharmaceutical applications.

Chemical Reactions Analysis

Golvatinib tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not publicly available. Major products formed from these reactions would depend on the specific reaction pathway.

Scientific Research Applications

Mechanism of Action

Golvatinib tartrate’s dual action involves:

    VEGFR2 Antagonism: It inhibits VEGFR2, disrupting angiogenesis and tumor blood supply.

    c-Met Inhibition: By targeting c-Met, it interferes with cell growth, migration, and invasion.

Comparison with Similar Compounds

While I don’t have a comprehensive list of similar compounds, Golvatinib tartrate’s uniqueness lies in its dual inhibition of VEGFR2 and c-Met. Further research would be needed to explore other compounds with similar properties.

Properties

1007601-96-8

Molecular Formula

C37H43F2N7O10

Molecular Weight

783.8 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;1-N'-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

InChI

InChI=1S/C33H37F2N7O4.C4H6O6/c1-40-16-18-41(19-17-40)24-9-14-42(15-10-24)32(45)39-29-21-26(8-13-36-29)46-25-6-7-28(27(35)20-25)38-31(44)33(11-12-33)30(43)37-23-4-2-22(34)3-5-23;5-1(3(7)8)2(6)4(9)10/h2-8,13,20-21,24H,9-12,14-19H2,1H3,(H,37,43)(H,38,44)(H,36,39,45);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

JYFKDBFPRXMUAM-LREBCSMRSA-N

Isomeric SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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